1,6-Pyrenedione

Catalog No.
S593063
CAS No.
1785-51-9
M.F
C16H8O2
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Pyrenedione

CAS Number

1785-51-9

Product Name

1,6-Pyrenedione

IUPAC Name

pyrene-1,6-dione

Molecular Formula

C16H8O2

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H

InChI Key

YFPSDOXLHBDCOR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O

Synonyms

1,6-pyrenedione, 1,6-pyrenequinone, pyrene-1,6-quinone

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O

The exact mass of the compound 1,6-Pyrenedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. It belongs to the ontological category of pyrenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Supramolecular Chemistry

    The rigid structure and planar ring system of 1,6-Pyrenedione make it a potential building block for supramolecular assemblies. These are ordered arrangements of molecules held together by non-covalent interactions. Researchers are investigating the possibility of using 1,6-Pyrenedione to create new functional materials with specific properties like catalysis or conductivity PubChem: .

  • Organic Electronics

    The aromatic nature of 1,6-Pyrenedione suggests potential applications in organic electronics. Organic electronics involve using organic materials for electronic devices like transistors and solar cells. Researchers are exploring if 1,6-Pyrenedione's structure can contribute to the development of efficient organic electronic components PubChem.

  • Biomedical Research

    Limited studies have investigated the biological activity of 1,6-Pyrenedione. Some research suggests potential interactions with biological systems, but further studies are needed to understand its specific effects and potential applications in medicine PubChem.

1,6-Pyrenedione is an organic compound with the molecular formula C₁₆H₈O₂. It belongs to the class of polycyclic aromatic hydrocarbons and features a dione structure, characterized by two carbonyl groups at the 1 and 6 positions of the pyrene backbone. This compound exhibits unique optical properties, making it of interest in various chemical and biological applications. Its structure allows for significant conjugation, leading to notable fluorescence characteristics, which are exploited in several applications.

, primarily involving oxidation and reduction processes. The oxidation of pyrene can yield both 1,6-pyrenedione and 1,8-pyrenedione, with the reaction conditions influencing the product distribution. For instance, oxidation using hydrogen peroxide in acetic acid has been reported to produce significant amounts of 1,6-pyrenedione alongside its isomer . Additionally, reactions involving hydroxyl radicals have been studied to understand the kinetics and mechanisms of pyrene oxidation, indicating that 1,6-pyrenedione can be formed under atmospheric conditions .

The biological activity of 1,6-pyrenedione has garnered attention due to its potential as a fluorescent probe and its interactions with biological macromolecules. Studies suggest that it may exhibit cytotoxic effects on certain cell lines, which could be attributed to its ability to generate reactive oxygen species upon photochemical activation. The compound's fluorescence properties also make it a candidate for use in bioimaging applications, allowing for tracking cellular processes in real-time.

Several methods exist for synthesizing 1,6-pyrenedione:

  • Oxidation of Pyrene: The most common method involves the oxidation of pyrene using various oxidizing agents such as hydrogen peroxide or lead tetraacetate in glacial acetic acid at elevated temperatures. This method can yield a mixture of 1,6- and 1,8-pyrenediones .
  • Electrosynthesis: Recent advancements have introduced electrosynthetic methods using carbon nanotube electrodes to facilitate the oxidation of pyrene in aqueous solutions. This method has shown promise in producing 1,6-pyrenedione selectively under controlled conditions .
  • Column Chromatography: Purification methods often involve column chromatography techniques where silica gel is used to separate 1,6-pyrenedione from its isomers based on their interactions with solvents .

1,6-Pyrenedione finds utility across various fields:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use in fluorescence microscopy and as a probe for studying biological systems.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds and materials.
  • Sensor Development: The compound's electrochemical properties are exploited in developing sensors for detecting biomolecules or environmental pollutants.

Interaction studies involving 1,6-pyrenedione have primarily focused on its behavior in biological systems and its interaction with enzymes. For example, studies have evaluated its role as a redox mediator in enzymatic reactions involving glucose oxidase. These studies reveal that 1,6-pyrenedione can facilitate electron transfer processes crucial for bioelectrochemical applications .

Several compounds are structurally similar to 1,6-pyrenedione. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,8-PyrenedioneDione (isomer)Exhibits different photophysical properties; less cytotoxic than 1,6-pyrenedione.
PyreneHydrocarbonParent compound; does not contain carbonyl groups but is a precursor to pyrenediones.
4,5-PyrenedioneDione (isomer)Less studied; potential applications in organic electronics due to unique electronic properties.
PhenanthrenequinoneDioneSimilar reactivity; used in organic synthesis but differs in biological activity profile.

The uniqueness of 1,6-pyrenedione lies in its specific position of carbonyl groups which influences its reactivity and interaction with biological systems compared to its isomers and related compounds.

XLogP3

3.2

UNII

EU5GO38I7H

Other CAS

1785-51-9

Wikipedia

Pyrenequinone

General Manufacturing Information

1,6-Pyrenedione: INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types